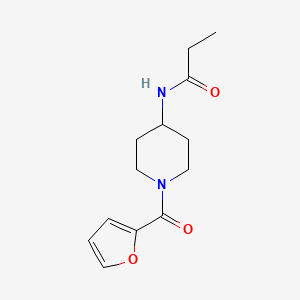
n-(2-(Quinolin-8-yl)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-(Quinolin-8-yl)ethyl)propionamide: is a chemical compound that features a quinoline ring, which is a nitrogen-containing heterocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Quinolin-8-yl)ethyl)propionamide typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the ethyl and propionamide groups. One common method involves the alkylation of quinoline with 2-bromoethylamine, followed by acylation with propionyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: n-(2-(Quinolin-8-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n-(2-(Quinolin-8-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a ligand in the development of new drugs or as a probe to investigate biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of n-(2-(Quinolin-8-yl)ethyl)propionamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Quinoline: A simpler structure without the ethyl and propionamide groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position of the quinoline ring.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness: n-(2-(Quinolin-8-yl)ethyl)propionamide is unique due to the presence of both the ethyl and propionamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-(2-quinolin-8-ylethyl)propanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-13(17)15-10-8-12-6-3-5-11-7-4-9-16-14(11)12/h3-7,9H,2,8,10H2,1H3,(H,15,17) |
InChI Key |
LPQYGTJPBGYVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)









